molecular formula C10H20N2O6 B150884 (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate CAS No. 67333-70-4

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Cat. No. B150884
CAS RN: 67333-70-4
M. Wt: 264.28 g/mol
InChI Key: GDOTUTAQOJUZOF-SCDVTJNCSA-N
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Description

The compound "(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate" is a chiral molecule that has been studied for its unique properties and applications in chiral recognition and asymmetric synthesis. The crystal structure of a related salt formed with (R,R)-tartaric acid has been analyzed, revealing insights into the enantioselective association of trans-1,2-diaminocyclohexane with optically active tartaric acids .

Synthesis Analysis

The synthesis of (1S,2S)-1,2-diaminocyclohexane involves the resolution of the racemic mixture using d-(-)-tartaric acid, which yields the product with a high enantiomeric excess. The compound can also be obtained with optical purity higher than 99% through fractional crystallization of diastereomeric salts or enzymatic methods using Candida antarctica lipase . Additionally, asymmetric synthesis of related diaminocyclohexane derivatives has been achieved using zirconium-catalyzed reductive cyclization reactions .

Molecular Structure Analysis

The molecular structure of the (1S,2S)-diaminocyclohexane and its salts has been elucidated using X-ray crystallography. The crystal structure of the 1:2 salt with (R,R)-tartaric acid shows a highly organized superstructure with the presence of three ionization states of (R,R)-tartrate in one crystal, which is quite unusual. The anti conformation of the carboxyl group in (R,R)-tartaric acid and the association involving three-center hydrogen bonds are notable features .

Chemical Reactions Analysis

The (1S,2S)-1,2-diaminocyclohexane participates in various chemical reactions due to its chiral nature. It can be used as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. The compound's reactivity has been explored in the context of reductive cyclization reactions to produce diaminocyclohexane derivatives with different substituents and configurations .

Physical and Chemical Properties Analysis

The physical properties of (1S,2S)-1,2-diaminocyclohexane include a melting point range of 42-45°C and a boiling point range of 104-114°C at 40 mm Hg. It has an optical rotation of [(\alpha)]D20 +25 when dissolved in 1 N HCl. The compound is soluble in aqueous acidic solutions, alcohols, and most organic solvents. It is available as a colorless liquid and is sensitive to air and CO2, requiring storage under an inert gas atmosphere. Safety precautions must be taken as it is harmful by inhalation, contact with skin, and potentially fatal if swallowed. It is also incompatible with strong acids and strong oxidizing agents .

Scientific Research Applications

Chiral Recognition and Crystal Structure

  • Chiral Recognition in Salts : (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate shows unique properties in chiral recognition, particularly in its salts with optically active tartaric acids. This is evident in the highly organized superstructures formed, demonstrating significant insights into enantioselective associations driven by hydrogen bonding (Rychlewska, 1999).

Ligand Synthesis and Applications

  • Preparation of Chiral Ligands : The compound has been used to prepare chiral diimino- and diaminodiphosphine ligands, with significant implications in the formation of CuI and AgI complexes. This illustrates its role in facilitating the synthesis of optically pure products (Wong et al., 1996).
  • Zn(II) Complex Synthesis : It serves as a precursor for synthesizing Zn(II) complexes, which are applicable in asymmetric synthesis and molecular recognition. This highlights its utility in creating chiral ligands for asymmetric catalysis (Nguyen & Jeong, 2008).

Gelation Properties and Applications

  • Gelator System : This compound can be part of a multicomponent gelator system, showing improved gelation properties. This is important for the stability and functionality of gel networks, relevant in the field of materials science (Schön et al., 2015).
  • Instantaneous Low Temperature Gelation : It also plays a role in the formation of a unique multicomponent organogelator liquid system, which is notable for its instantaneous gelation at low temperatures. This property is significant for applications in solvent gelation (García Velázquez et al., 2008).

Catalysis and Chemical Reactions

  • Aldol Reaction Catalysis : The compound has been utilized as an organocatalyst in direct aldol reactions, demonstrating its effectiveness in producing aldol products with high yield and stereoselectivity, which is crucial in synthetic organic chemistry (Bhowmick, 2019).

Supramolecular Chemistry

  • Supramolecular Aggregates : It is involved in the formation of supramolecular aggregates with defined stereochemical scaffolds, indicating its relevance in the study of molecular self-assembly and supramolecular chemistry (Consiglio et al., 2016).

Safety And Hazards

The safety data sheet for “(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate” can be downloaded for free, providing information on hazards, chemical safety, packaging, and labeling .

properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583676
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

CAS RN

67333-70-4
Record name 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67333-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
Reactant of Route 2
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
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Reactant of Route 6
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(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Citations

For This Compound
6
Citations
G Shigeng, J Tang, D Zhang, Q Wang, Z Chen… - Journal of …, 2012 - Elsevier
A pair of novel palladium complexes {[(1S,2S)-L]PdBr 2 } and {[(1R,2R)-L]PdBr 2 } of chiral di-N-heterocyclic carbene ligands derived from chiral 1,2-cyclohexanediamine have been …
Number of citations: 37 www.sciencedirect.com
VM Foley, R Cano, GP McGlacken - Tetrahedron: Asymmetry, 2016 - Elsevier
(−)-Sparteine has proven itself to be a highly efficient and versatile ligand. However, in recent years it has become difficult to source. In addition the (+)-enantiomer is also not readily …
Number of citations: 7 www.sciencedirect.com
O Mammoliti, S Allasia, S Dixon, JD Kilburn - Tetrahedron, 2009 - Elsevier
The synthesis of disulfonamide receptor scaffolds for anion binding is reported. Acyclic receptors are found to tightly bind acetate in MeCN-d 3 with dominant 1:1 stoichiometry, a smaller…
Number of citations: 15 www.sciencedirect.com
L Lizzadro - 2022 - repo.bibliothek.uni-halle.de
The disorazoles represent a family of powerful cytotoxic natural products isolated in 1994 from the myxobaterium Sorangium cellulosum So ce12. They show a very potent antitubulin …
Number of citations: 0 repo.bibliothek.uni-halle.de
GC OCHOA - researchgate.net
1. RESUMEN Los epóxidos son intermediarios importantes en la elaboración de productos comerciales modernos tales como resinas epóxicas, textiles, revestimientos de superficies y …
Number of citations: 0 www.researchgate.net
OMP ZÚÑIGA - researchgate.net
SÍNTESIS DE COMPLEJOS DE Mn(III) CON LIGANDOS TIPO SALEN 5-NITROSUSTITUIDOS Y 5-NITRO-3-BROMOSUSTITUIDOS Y SU ESTUDIO COMO Page 1 SÍNTESIS DE …
Number of citations: 0 www.researchgate.net

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